An In-depth Technical Guide to 7-Chloro-1,6-naphthyridin-5-ol: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 7-Chloro-1,6-naphthyridin-5-ol: Structure, Properties, and Therapeutic Potential
Abstract: The 1,6-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous therapeutic agents and molecular probes.[1] This technical guide provides a comprehensive analysis of a specific, yet sparsely documented derivative: 7-Chloro-1,6-naphthyridin-5-ol. Due to the limited direct literature on this compound, this document synthesizes information from closely related analogues to infer its chemical structure, properties, and potential applications. A central focus is placed on the principle of keto-enol tautomerism, which is critical for understanding the behavior of this molecule. We present a plausible synthetic pathway, predict its spectroscopic characteristics, and discuss its potential as a valuable building block in medicinal chemistry, particularly in the development of novel kinase inhibitors and anti-infective agents. This guide is intended for researchers and professionals in drug discovery and chemical biology, offering a robust foundation for future investigation into this promising chemical entity.
Introduction to the 1,6-Naphthyridine Core and the Significance of 7-Chloro-1,6-naphthyridin-5-ol
Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[2] Six isomers of naphthyridine exist, with the 1,6-naphthyridine isomer being a prominent scaffold in medicinal chemistry.[3] Derivatives of 1,6-naphthyridine have demonstrated a wide array of pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The versatility of this core structure makes it a high-value scaffold for the development of novel therapeutics.
The subject of this guide, 7-Chloro-1,6-naphthyridin-5-ol, introduces two key functional groups to the 1,6-naphthyridine backbone: a chlorine atom at the 7-position and a hydroxyl group at the 5-position. The chloro substituent serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while the hydroxyl group can significantly influence the molecule's electronic properties, solubility, and biological target interactions.[4]
A critical aspect of 7-Chloro-1,6-naphthyridin-5-ol is its potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In this case, the "enol" form (7-Chloro-1,6-naphthyridin-5-ol) is expected to be in equilibrium with its "keto" tautomer, 7-Chloro-1,6-naphthyridin-5(6H)-one. This equilibrium is fundamental to its chemical reactivity and biological function.
Chemical Structure and Tautomerism
The chemical structure of 7-Chloro-1,6-naphthyridin-5-ol (enol form) and its keto tautomer, 7-Chloro-1,6-naphthyridin-5(6H)-one, are depicted below. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. In many heterocyclic systems, the keto form is thermodynamically more stable.
Caption: Keto-enol tautomerism of 7-Chloro-1,6-naphthyridin-5-ol.
Proposed Synthesis Pathway
One potential strategy begins with a suitably substituted pyridine precursor, which can undergo cyclization to form the 1,6-naphthyridin-5-one core. Subsequent chlorination would yield the target compound.
Caption: Proposed synthetic pathway for 7-Chloro-1,6-naphthyridin-5(6H)-one.
Step-by-Step Protocol (Hypothetical):
-
Synthesis of the 1,6-Naphthyridin-5(6H)-one core: A substituted 4-aminonicotinic acid derivative could be condensed with a suitable three-carbon synthon, such as diethyl malonate, followed by intramolecular cyclization under thermal or acid-catalyzed conditions to yield the 1,6-naphthyridin-5(6H)-one scaffold.
-
Chlorination: The resulting 1,6-naphthyridin-5(6H)-one can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chlorine atom at the 7-position. This is a standard method for the conversion of hydroxyl or carbonyl groups on N-heterocycles to chlorides.[4]
-
Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization.
Physicochemical and Spectroscopic Properties
The following table summarizes the predicted physicochemical and spectroscopic properties of 7-Chloro-1,6-naphthyridin-5-ol (or its keto tautomer).
| Property | Predicted Value/Characteristics |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol [8] |
| Appearance | Likely a solid at room temperature[8] |
| Solubility | Expected to have limited solubility in water and higher solubility in organic solvents like DMSO and DMF. |
| ¹H NMR | Aromatic protons would appear in the downfield region (δ 7.0-9.0 ppm). The chemical shifts would be influenced by the positions of the nitrogen atoms and the chloro and hydroxyl/keto groups. |
| ¹³C NMR | Aromatic carbons would resonate between δ 110-160 ppm. The carbon bearing the chlorine atom would be shifted downfield, and the carbonyl carbon (in the keto form) would appear at approximately δ 160-180 ppm. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ would be observed at m/z 181, with a characteristic isotopic pattern for a chlorine-containing compound.[4] |
| Infrared (IR) Spectroscopy | The enol form would exhibit a broad O-H stretching band around 3200-3600 cm⁻¹. The keto form would show a strong C=O stretching vibration in the range of 1650-1700 cm⁻¹.[9] |
Potential Biological Activity and Therapeutic Applications
The 1,6-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents. Based on the activities of structurally similar compounds, 7-Chloro-1,6-naphthyridin-5-ol is a promising candidate for several applications:
-
Anticancer Agents: Many naphthyridine derivatives exhibit potent cytotoxic activity against various cancer cell lines.[10] Some act as topoisomerase I inhibitors, a critical enzyme in DNA replication.[6]
-
Kinase Inhibitors: The nitrogen-containing heterocyclic structure is a common feature in kinase inhibitors. Substituted 1,6-naphthyridines have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and have been implicated in diseases like cancer and kidney disease.
-
Antiviral and Antimicrobial Agents: The 1,6-naphthyridine core is present in compounds with activity against viruses such as human cytomegalovirus (HCMV).[4] Additionally, various naphthyridine isomers have shown antibacterial and antifungal properties.[5][6]
-
Neuroscience Research: Benzo-fused derivatives of 1,6-naphthyridine have shown inhibitory activity against monoamine oxidase B (MAO-B), a target for the treatment of Parkinson's disease.[4]
Caption: Potential therapeutic applications of the 7-Chloro-1,6-naphthyridin-5-ol scaffold.
Experimental Protocols for Characterization
Once synthesized, a rigorous characterization protocol is essential to confirm the structure and purity of 7-Chloro-1,6-naphthyridin-5-ol.
Workflow for Compound Characterization:
Caption: Experimental workflow for the characterization of 7-Chloro-1,6-naphthyridin-5-ol.
A. Purity Assessment via High-Performance Liquid Chromatography (HPLC):
-
Rationale: To determine the purity of the synthesized compound and to isolate it if necessary.
-
Protocol:
-
Dissolve a small sample of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm and 280 nm).
-
A single, sharp peak indicates a high degree of purity.
-
B. Molecular Weight Confirmation via High-Resolution Mass Spectrometry (HRMS):
-
Rationale: To confirm the elemental composition of the compound.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent.
-
Infuse the solution into an HRMS instrument (e.g., ESI-TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Compare the experimentally measured accurate mass to the theoretical mass of C₈H₅ClN₂O. The difference should be within 5 ppm.
-
C. Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: To determine the precise connectivity of atoms in the molecule.
-
Protocol:
-
Dissolve 5-10 mg of the pure compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.
-
Acquire a ¹³C NMR spectrum to identify the number and chemical environment of the carbon atoms.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the complete molecular structure and assign all signals.
-
Conclusion and Future Directions
7-Chloro-1,6-naphthyridin-5-ol represents a promising, yet underexplored, chemical entity. While direct experimental data is scarce, a comprehensive understanding of its properties and potential can be inferred from the rich chemistry of the 1,6-naphthyridine family. The presence of both a chloro and a hydroxyl/keto group provides a versatile platform for the generation of diverse chemical libraries for drug discovery.
Future research should focus on the definitive synthesis and characterization of this compound to validate the predictions outlined in this guide. Exploration of its tautomeric equilibrium under various conditions will be crucial for understanding its reactivity and for designing targeted biological assays. Subsequent screening against a panel of kinases, viral, and microbial targets could unveil novel therapeutic leads, further cementing the importance of the 1,6-naphthyridine scaffold in medicinal chemistry.
References
- Blanco, M. M., Schapira, C. B., Levin, G., & Perillo, I. (2005). 1,6- and 1,7-Naphthyridines. Part 4.
- Santo, M., et al. (2003). Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(5), 939-948.
-
Organic & Biomolecular Chemistry. (n.d.). 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. RSC Publishing. Retrieved March 11, 2026, from [Link]
- Itai, T., & Kamiya, S. (1958). Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. Chemical and Pharmaceutical Bulletin, 6(5), 514-518.
-
American Elements. (n.d.). 7-Chloro-1,6-naphthyridin-2(1H)-one. Retrieved March 11, 2026, from [Link]
- MDPI. (2021). 1,6-Naphthyridin-2(1H)
- Chemical Review and Letters. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Review and Letters, 8, 1069-1079.
-
PubChem. (n.d.). 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one. Retrieved March 11, 2026, from [Link]
- MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4274.
- RSC Publishing. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry.
-
National Center for Biotechnology Information. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC. Retrieved March 11, 2026, from [Link]
- PubMed. (2002). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. Journal of Photochemistry and Photobiology A: Chemistry, 150(1-3), 131-139.
-
National Center for Biotechnology Information. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Retrieved March 11, 2026, from [Link]
-
PubMed. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][11][12]naphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry, 13(4), 1347-1354.
- Beilstein Journal of Organic Chemistry. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 21, 1-12.
- CONICET. (n.d.). Evidence of the presence of minor tautomeric forms in selected nitroanilines. Notables de la Ciencia.
- RSC Publishing. (n.d.).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Chloro-1,6-naphthyridine|High-Purity Research Chemical [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. [jstage.jst.go.jp]
- 8. 7-Chloro-1,6-naphthyridin-2(1H)-one | CymitQuimica [cymitquimica.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 7-Methyl-1,6-naphthyridine|High-Purity Research Chemical [benchchem.com]
